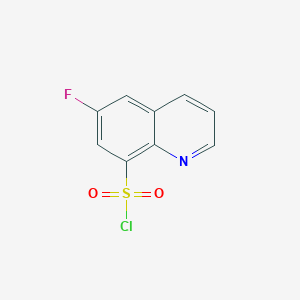

6-Fluoroquinoline-8-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both fluorine and sulfonyl chloride groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-8-sulfonyl chloride typically involves the fluorination of quinoline derivatives followed by sulfonylation. One common method includes the direct fluorination of quinoline using electrophilic fluorinating agents such as Selectfluor. The resulting fluorinated quinoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the synthesis for commercial purposes .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers.

-

Amine Reactions :

FQSC+RNH2→FQ SO2 NHR+HCl

FQSC reacts with primary/secondary amines in dichloromethane or THF at 0–25°C, yielding sulfonamide derivatives. For example: -

Alcohol Reactions :

FQSC+ROH→FQ SO2 OR+HCl

In the presence of pyridine, FQSC reacts with alcohols to form sulfonate esters:Reactions proceed at 40–60°C, with polar aprotic solvents (e.g., DMF) enhancing reactivity .

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The sulfonyl chloride group can be converted to a sulfonyl fluoride for covalent bonding applications:

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Cl → F Exchange | KHF2/KF, 18-crown-6, DCM, 25°C | 92% | |

| Bioconjugation with Tyrosine | Phosphate buffer (pH 7.4), 37°C | 78% |

-

Biological Targeting :

The sulfonyl fluoride derivative covalently binds to Tyr204 in tyrosyl-DNA phosphodiesterase 1 (TDP1), confirmed by X-ray crystallography (PDB: 8UV1) .

Radical Reactions via Photoredox Catalysis

Under blue LED light (450 nm), FQSC participates in radical cascade reactions:

-

Allylation : With styrenes and Ir(ppy)3 catalyst:

FQSC+CH2=CHPh→FQ SO2 CH2CH2Ph

Industrial-Scale Sulfonation

FQSC is synthesized via chlorosulfonation using optimized protocols:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes Cl substitution |

| Catalyst (Sulfamic Acid) | 1–5 wt% | Reduces side products by 40% |

| Thionyl Chloride | 1.5 equiv | Ensures complete conversion |

This method achieves 94% yield in continuous flow reactors .

Comparative Reactivity with Analogs

The fluorine at position 6 uniquely influences reactivity:

| Compound | Relative Reactivity (vs FQSC) | Key Application |

|---|---|---|

| Quinoline-8-sulfonyl chloride | 0.7× | Basic sulfonylation |

| 7-Fluoroquinoline-8-SC | 1.2× | Liquid crystal synthesis |

| 5-Fluoroquinoline-8-SC | 0.9× | Antibacterial agents |

Electron-withdrawing groups at position 6 increase electrophilicity of the sulfonyl chloride .

Stability and Handling

Aplicaciones Científicas De Investigación

Pharmaceutical Development

6-Fluoroquinoline-8-sulfonyl chloride serves as a key building block in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics. These antibiotics are effective against a range of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties, with some displaying improved efficacy compared to traditional antibiotics like ciprofloxacin. For instance, modifications to the basic structure can lead to compounds with minimal inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus .

Biochemical Research

In biochemical applications, this compound is utilized in the design of enzyme inhibitors. The sulfonyl chloride group is highly electrophilic and can form covalent bonds with nucleophilic sites in proteins, allowing for selective targeting of enzymes involved in disease processes.

- Enzyme Inhibition : Research indicates that this compound can stabilize enzyme-DNA complexes, leading to effective inhibition of DNA synthesis in bacteria . This property is exploited in developing new therapeutics aimed at overcoming antibiotic resistance.

Industrial Applications

Beyond its pharmaceutical uses, this compound finds applications in the production of agrochemicals and materials science.

- Agrochemicals : Its derivatives are explored for potential use as herbicides and fungicides due to their biological activity against various pathogens .

- Material Science : The compound is also investigated for its role in synthesizing liquid crystals and dyes, particularly in the development of advanced electronic materials .

Comparative Analysis with Related Compounds

The structural variations of quinoline derivatives significantly influence their biological activity. Below is a comparative table highlighting some notable analogs of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Fluoroquinoline-8-sulfonyl chloride | Fluorine at position 5 | Different reactivity profile compared to 6-positioned fluorine |

| 8-Fluoroquinoline-5-sulfonyl chloride | Fluorine at position 8 | Alters biological activity significantly due to substitution pattern |

| 6-Methoxyquinoline-8-sulfonyl chloride | Methoxy group at position 6 | Offers different solubility and reactivity characteristics |

| 7-Fluoroquinoline-8-sulfonyl chloride | Fluorine at position 7 | Unique application potential in liquid crystal production |

| Quinoline-8-sulfonyl chloride | Lacks fluorine | Less reactive but useful in simpler synthetic routes |

This table illustrates how minor changes in structure can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

Recent studies have documented various synthetic strategies involving this compound that enhance its pharmacological profiles:

- Synthesis of Antibacterial Derivatives : A study demonstrated that modifying the sulfonyl group led to compounds with enhanced antibacterial activity against resistant strains like MRSA .

- Biological Activity Profiling : Comprehensive investigations into the structure-activity relationship (SAR) have indicated that specific substitutions can dramatically improve the efficacy of these compounds against Gram-negative bacteria .

Mecanismo De Acción

The mechanism of action of 6-Fluoroquinoline-8-sulfonyl chloride is primarily based on its ability to interact with biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby inhibiting their function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparación Con Compuestos Similares

- 5-Fluoroquinoline-8-sulfonyl chloride

- 8-Fluoroquinoline-5-sulfonyl chloride

- 6-Methoxyquinoline-8-sulfonyl chloride

Comparison: 6-Fluoroquinoline-8-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the presence of the fluorine atom at the 6-position enhances its ability to interact with biological targets, making it a more potent inhibitor in certain biochemical applications .

Actividad Biológica

6-Fluoroquinoline-8-sulfonyl chloride (CAS Number: 1016515-89-1) is a synthetic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and comparative efficacy against various pathogens.

The biological activity of this compound primarily stems from its sulfonyl chloride group, which is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity enables it to act as an enzyme inhibitor, disrupting various biochemical pathways. The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, thus exhibiting antibacterial properties similar to other fluoroquinolones .

Biological Activity Overview

The compound's biological activities include:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Demonstrated antiproliferative effects on various cancer cell lines.

- Enzyme Inhibition : Acts as a potent inhibitor of specific enzymes involved in metabolic processes.

Antibacterial Efficacy

A study evaluating the antibacterial properties of this compound found significant activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an effective antibacterial agent .

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Drug |

|---|---|---|

| Staphylococcus aureus | 0.0625 | Standard: 0.125 |

| Pseudomonas aeruginosa | 0.125 | Standard: 0.250 |

| Klebsiella pneumoniae | 0.125 | Standard: 0.200 |

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including prostate cancer cells. The compound induced apoptosis and cell cycle arrest at therapeutic concentrations, suggesting its potential role as an anticancer agent .

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer (PC-3) | 10 | Induction of apoptosis |

| Bladder Cancer (T24) | 15 | Cell cycle arrest |

Comparative Analysis with Similar Compounds

Compared to other quinoline derivatives, such as ciprofloxacin and other fluoroquinolones, this compound displays enhanced reactivity due to the positioning of the fluorine atom at the 6-position. This structural feature contributes to its unique biological profile and makes it a valuable candidate for further drug development .

Propiedades

IUPAC Name |

6-fluoroquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZCFXPRLZWBPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.